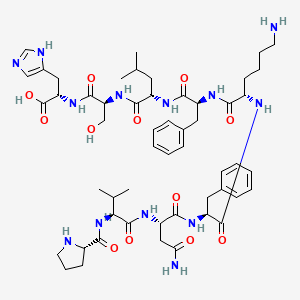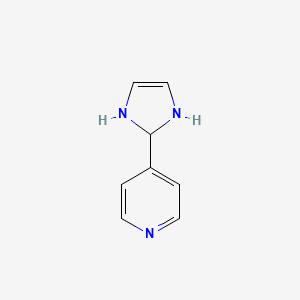
Hemopressin
Übersicht
Beschreibung
Hemopressin is a peptide derived from the alpha chain of hemoglobin. It was first identified in extracts of rat brain using an enzyme capture technique. This compound binds to cannabinoid receptors, specifically acting as an inverse agonist at cannabinoid receptor one (CB1) receptors . This peptide has been shown to have various physiological effects, including modulation of pain and blood pressure .
Wissenschaftliche Forschungsanwendungen
Hemopressin hat mehrere wissenschaftliche Forschungsanwendungen:
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an Cannabinoid-Rezeptoren bindet, insbesondere an Cannabinoid-Rezeptor-1 (CB1)-Rezeptoren. Es wirkt als inverser Agonist, d.h. es bindet an den Rezeptor und induziert eine entgegengesetzte Reaktion zu der eines Agonisten. Diese Bindung führt zur Hemmung der Rezeptoraktivität, was zu verschiedenen physiologischen Wirkungen wie der Schmerzmodulation und Blutdrucksenkung führt . This compound interagiert auch mit Cannabinoid-Rezeptor-2 (CB2)-Rezeptoren und wirkt als positiver allosterischer Modulator .
Ähnliche Verbindungen:
RVD-Hemopressin Alpha: Eine längere Form von this compound, die zusätzliche Aminosäuren am N-Terminus enthält.
VD-Hemopressin Beta: Dieses Peptid, das von der Beta-Kette des Hämoglobins abgeleitet ist, bindet ebenfalls an Cannabinoid-Rezeptor-1 (CB1)-Rezeptoren und wirkt als Agonist.
Einzigartigkeit: this compound ist einzigartig in seiner Fähigkeit, als inverser Agonist an Cannabinoid-Rezeptor-1 (CB1)-Rezeptoren zu wirken, während seine längeren Formen und verwandten Peptide aus der Beta-Kette des Hämoglobins als Agonisten wirken . Dieser unterschiedliche Wirkmechanismus macht this compound zu einem wertvollen Werkzeug für die Untersuchung der Cannabinoid-Rezeptor-Modulation und ihrer potenziellen therapeutischen Anwendungen .
Wirkmechanismus
Target of Action
Hemopressin, also known as Hp, is an alpha hemoglobin fragment . Its primary targets are the cannabinoid receptors , specifically the CB1 receptors . These receptors are part of the endocannabinoid system (ECS), which plays a crucial role in various physiological processes .
Mode of Action
This compound interacts with its targets by acting as an inverse agonist at the CB1 receptors . This means it binds to these receptors and induces a response opposite to that of an agonist. It’s worth noting that longer forms of this compound, named RVD-Hpα and VD-Hpα, bind to CB1 receptors and were originally reported to be agonists .
Biochemical Pathways
The action of this compound affects the signaling pathways of the endocannabinoid system . The ECS consists of endogenous ligands referred to as endocannabinoids, specific receptors, and the pathways for the synthesis and degradation of cannabinoid compounds . This compound, being an inverse agonist, can modulate these signaling pathways.
Pharmacokinetics
Currently, data about the pharmacokinetics, tissue distribution, and stability of this compound-type peptides are lacking . It’s known that this compound is orally active . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to decrease blood pressure by lowering the systemic vascular resistance through the endogenous release of nitric oxide . Additionally, this compound has been found to have antinociceptive effects, meaning it can reduce sensitivity to painful stimuli .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of divalent metal ions may regulate the process of this compound acting as an inverse agonist . .
Biochemische Analyse
Biochemical Properties
Hemopressin interacts with cannabinoid receptor type 1 (CB1), potentially influencing biochemical reactions . It’s suggested that this compound may act as an agonist for the CB1 receptor .
Cellular Effects
This compound’s interaction with CB1 receptors can have significant effects on various types of cells and cellular processes . The CB1 receptor is highly expressed in brain cells and is primarily responsible for the physiological effects of endocannabinoids and the psychoactive effects of exogenous cannabinoids in the central nervous stem .
Molecular Mechanism
The molecular mechanism of this compound’s action is thought to involve its binding interactions with CB1 receptors . This interaction could potentially lead to changes in gene expression and enzyme activation or inhibition .
Dosage Effects in Animal Models
In a study using male Wistar albino rats, this compound was found to decrease epileptic activity . The study also found that different dosages of this compound had varying effects, with some dosages producing an anticonvulsant effect .
Metabolic Pathways
Given its interaction with CB1 receptors, it’s likely that this compound is involved in the endocannabinoid system’s metabolic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hemopressin can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .
Analyse Chemischer Reaktionen
Reaktionstypen: Hemopressin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann an seinem Methioninrest oxidiert werden, was zur Bildung von Methioninsulfoxid führt.
Reduktion: Reduktionsreaktionen können die Oxidation von Methioninsulfoxid zurück zu Methionin umkehren.
Substitution: this compound kann Substitutionsreaktionen an seinen Aminosäureresten eingehen, insbesondere an den Lysin- und Histidinresten.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel unter milden Bedingungen.
Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-Carboxyethyl)phosphin (TCEP).
Substitution: Verschiedene Nukleophile unter geeigneten pH-Bedingungen.
Hauptprodukte:
Oxidation: Methioninsulfoxidderivate.
Reduktion: Wiederhergestellte Methioninreste.
Substitution: Modifiziertes this compound mit substituierten Aminosäureresten.
Vergleich Mit ähnlichen Verbindungen
RVD-Hemopressin Alpha: A longer form of hemopressin containing additional amino acids at the N-terminus.
VD-Hemopressin Beta: Derived from the beta chain of hemoglobin, this peptide also binds to cannabinoid receptor one (CB1) receptors and acts as an agonist.
Uniqueness: this compound is unique in its ability to act as an inverse agonist at cannabinoid receptor one (CB1) receptors, whereas its longer forms and related peptides from the beta chain of hemoglobin act as agonists . This distinct mechanism of action makes this compound a valuable tool for studying cannabinoid receptor modulation and its potential therapeutic applications .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H77N13O12/c1-30(2)22-37(47(71)65-42(28-67)51(75)64-41(53(77)78)25-34-27-56-29-58-34)60-49(73)39(24-33-16-9-6-10-17-33)61-46(70)36(18-11-12-20-54)59-48(72)38(23-32-14-7-5-8-15-32)62-50(74)40(26-43(55)68)63-52(76)44(31(3)4)66-45(69)35-19-13-21-57-35/h5-10,14-17,27,29-31,35-42,44,57,67H,11-13,18-26,28,54H2,1-4H3,(H2,55,68)(H,56,58)(H,59,72)(H,60,73)(H,61,70)(H,62,74)(H,63,76)(H,64,75)(H,65,71)(H,66,69)(H,77,78)/t35-,36-,37-,38-,39-,40-,41-,42-,44-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTLYPZZJJBEAJ-QISMNGAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C4CCCN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H77N13O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029393 | |
| Record name | Hemopressin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1088.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
568588-77-2 | |
| Record name | Hemopressin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![DI[Tris(hydroxymethyl)aminomethane] oxalate](/img/structure/B561470.png)






![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)

![Trilithium;3-[[7-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]-3-methylphenyl]diazenyl]-8-oxido-6-sulfonaphthalen-2-yl]amino]benzenesulfonate](/img/structure/B561487.png)

![4,7-Methanopyrazolo[1,5-a]pyridine](/img/structure/B561493.png)
